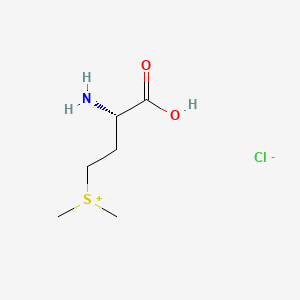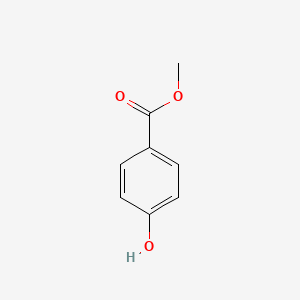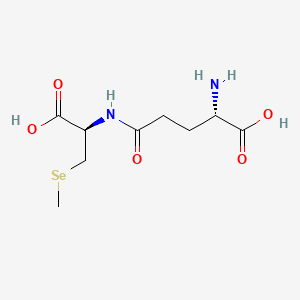
Mezilamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mezilamine can be synthesized through a one-pot green method starting from 2-chloro-5-nitrobenzoic acid . The process involves converting the chloro group into a hydroxyl group using aqueous potassium hydroxide solution, followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . This method is efficient, cost-effective, and suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mezilamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .
Scientific Research Applications
Mezilamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Primarily used to treat inflammatory bowel diseases.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
The exact mechanism of action of mezilamine is not fully understood. it is believed to exert its effects through a local anti-inflammatory action on colonic epithelial cells . This compound modulates local chemical mediators of the inflammatory response, especially leukotrienes, and is also thought to be a free radical scavenger .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A prodrug that is metabolized into mezilamine and sulfapyridine in the colon.
Olsalazine: A dimer of this compound that is cleaved in the colon to release two molecules of this compound.
Balsalazide: Another prodrug that releases this compound in the colon.
Uniqueness
This compound is unique due to its direct anti-inflammatory action on the colonic mucosa, making it highly effective in treating inflammatory bowel diseases . Unlike its prodrugs, this compound does not require metabolic activation, which can lead to fewer side effects .
Properties
CAS No. |
50335-55-2 |
|---|---|
Molecular Formula |
C11H18ClN5S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15) |
InChI Key |
ITYXRJDDBZMFAY-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |
Appearance |
Solid powder |
Key on ui other cas no. |
50335-55-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
74039-21-7 (unspecified hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine mezilamine mezilamine monohydrochloride O 6553 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















